![molecular formula C22H14ClN3O3 B3940582 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3940582.png)
2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and analgesic properties.
作用机制
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the development of inflammation and pain. By inhibiting the activity of COX-2, 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone can reduce inflammation and pain.
Biochemical and Physiological Effects
2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its wide range of pharmacological activities. This compound can be used to study the mechanisms of inflammation, pain, and cancer growth. Additionally, this compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to animals in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will help to design more effective experiments to study its effects. Another future direction is the development of novel derivatives of 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone with improved pharmacological properties. These derivatives could be used to develop more effective treatments for inflammation, pain, and cancer. Finally, further studies are needed to explore the potential applications of 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone in the treatment of neurodegenerative diseases.
科学研究应用
2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and analgesic properties. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-17-9-3-1-7-15(17)13-14-21-24-18-10-4-2-8-16(18)22(27)25(21)19-11-5-6-12-20(19)26(28)29/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFAFERBRAEGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6509793 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

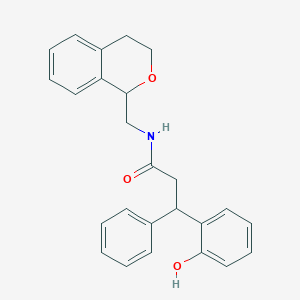

![5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3940509.png)

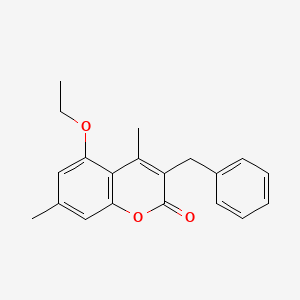
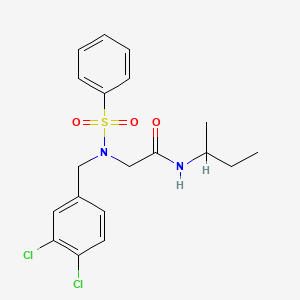
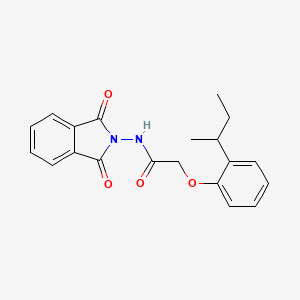
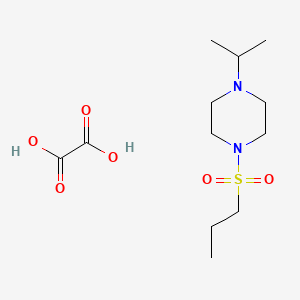
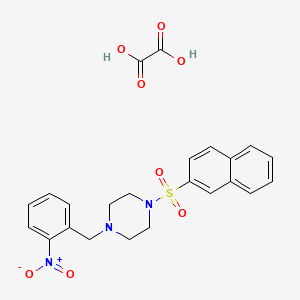
![3-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3940571.png)
![1-methyl-2-oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3940579.png)
![3,8-dimethyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3940581.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940586.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B3940587.png)